3-Cyclopropoxypyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyrrolidine |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2 |
InChI Key |
UZVNYTQHHSUMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2CCNC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 3 Cyclopropoxypyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms within 3-Cyclopropoxypyrrolidine can be established.
1D NMR (¹H, ¹³C) Data Analysis for Core and Substituent Identification
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the cyclopropoxy substituent. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the ring strain in the cyclopropyl (B3062369) group. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, provide information about adjacent protons.
The ¹³C NMR spectrum offers complementary information by showing signals for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment. For instance, carbons bonded to the electronegative oxygen and nitrogen atoms are expected to appear at a lower field (higher ppm values).
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on N (NH) | ~1.8 (broad singlet) | bs |
| H on C3 (CH-O) | ~3.9 - 4.1 | m |
| H on C2 & C5 (CH₂-N) | ~2.8 - 3.2 | m |
| H on C4 (CH₂) | ~1.9 - 2.2 | m |
| H on cyclopropyl CH | ~3.3 - 3.5 | m |
| H on cyclopropyl CH₂ | ~0.4 - 0.7 | m |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (CH-O) | ~78 - 82 |
| C2 & C5 (CH₂-N) | ~45 - 50 |
| C4 (CH₂) | ~30 - 35 |
| Cyclopropyl CH | ~58 - 62 |
| Cyclopropyl CH₂ | ~5 - 10 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C2, C3, C4, and C5 of the pyrrolidine ring, confirming their connectivity. It would also show correlations within the cyclopropyl ring system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. columbia.edu This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal around 4.0 ppm would correlate with the carbon signal around 80 ppm, confirming the C3-H3 bond.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This technique is instrumental in connecting different fragments of the molecule. For instance, HMBC would show a correlation between the cyclopropyl methine proton and the C3 carbon of the pyrrolidine ring, unequivocally establishing the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of the molecule. For example, NOESY could reveal spatial proximities between certain protons on the pyrrolidine ring and the cyclopropyl group, providing insights into the preferred conformation of the molecule. emerypharma.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis. uni-saarland.demsu.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₇H₁₃NO), HRMS would be used to confirm this exact formula, providing a high degree of confidence in the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Deeper Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) which is then fragmented, and the resulting fragment ions (product or daughter ions) are analyzed. uni-saarland.de This process provides detailed information about the structure of the parent ion and can be used to elucidate the connectivity of atoms within the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the cyclopropyl group or fragmentation of the pyrrolidine ring, which would further corroborate the proposed structure.
Predicted Key Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 128.1075 [M+H]⁺ | 86.0600 | C₃H₆ (cyclopropene) |
| 128.1075 [M+H]⁺ | 70.0651 | C₃H₅O (cyclopropoxy radical) |
| 128.1075 [M+H]⁺ | 57.0573 | C₄H₈N (pyrrolidine fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org Each type of bond and functional group has a characteristic range of absorption frequencies.
The IR spectrum of this compound is expected to show several key absorption bands:
N-H Stretch : A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amine of the pyrrolidine ring. libretexts.org
C-H Stretch : Absorptions in the 2850-3000 cm⁻¹ range due to the C-H stretching vibrations of the sp³ hybridized carbons in the pyrrolidine and cyclopropyl rings. The C-H stretches of the cyclopropyl ring may appear at a slightly higher frequency (around 3100 cm⁻¹) due to ring strain.
C-O Stretch : A strong absorption band in the 1050-1150 cm⁻¹ region, characteristic of the C-O ether linkage.
C-N Stretch : An absorption in the 1020-1250 cm⁻¹ range corresponding to the C-N stretching of the amine.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| C-H (cyclopropyl) | Stretch | ~3100 | Medium |
| C-O (ether) | Stretch | 1050 - 1150 | Strong |
| C-N (amine) | Stretch | 1020 - 1250 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the molecule scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. wustl.edubu.edu By analyzing the positions and intensities of these diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision, revealing the molecule's exact structure. bu.edu
In the context of this compound, a successful X-ray crystallographic analysis would yield a detailed model of the molecule. This would confirm the connectivity of the atoms, including the cyclopropoxy group at the 3-position of the pyrrolidine ring. Crucially, it would also determine the relative and absolute configuration of the stereocenter at the 3-position. The analysis would reveal the puckering of the pyrrolidine ring and the orientation of the cyclopropoxy substituent, providing insight into the molecule's preferred conformation in the solid state. iucr.org
While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis of a pyrrolidine derivative.
| Parameter | Illustrative Value | Description |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | The space group provides more detailed information about the symmetry elements within the crystal. |
| a (Å) | 8.543 | Length of the 'a' axis of the unit cell. |
| b (Å) | 10.211 | Length of the 'b' axis of the unit cell. |
| c (Å) | 12.678 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between the 'b' and 'c' axes. |
| β (°) | 90 | Angle between the 'a' and 'c' axes. |
| γ (°) | 90 | Angle between the 'a' and 'b' axes. |
| Volume (ų) | 1104.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Flack Parameter | 0.05(3) | A parameter used to determine the absolute configuration of a chiral molecule. A value close to zero for a non-centrosymmetric structure indicates the correct enantiomer has been modeled. iucr.org |
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral Compound Analysis
Chiroptical spectroscopy encompasses techniques that utilize circularly polarized light to investigate the structure of chiral molecules. mdpi.comdntb.gov.ua Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are two such powerful, non-destructive methods that provide valuable information about the stereochemical features of a molecule in solution. nih.govnipne.ro
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govharvard.edu A CD spectrum is obtained by plotting the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. harvard.edu For a chiral molecule containing a chromophore (a light-absorbing group) in the vicinity of a stereocenter, a characteristic CD signal, known as a Cotton effect, will be observed in the region of the chromophore's absorption. mgcub.ac.inamrita.edu The sign and magnitude of the Cotton effect can often be correlated with the absolute configuration of the stereocenter. iucr.orgmgcub.ac.in
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.orgarxiv.org An ORD curve is a plot of the specific rotation [α] versus wavelength. nipne.ro In the region of a chromophore's absorption, a chiral molecule will exhibit an anomalous ORD curve, which is also referred to as a Cotton effect. mgcub.ac.inamrita.edu A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. mgcub.ac.in
For this compound, the pyrrolidine ring and the ether oxygen of the cyclopropoxy group may not be strong chromophores in the typically accessible UV-Vis region. However, derivatization of the pyrrolidine nitrogen with a chromophoric group can be employed to obtain a measurable CD or ORD spectrum. The observed Cotton effect would then provide critical information for assigning the absolute configuration of the 3-position.
The following table presents hypothetical chiroptical data for a derivatized this compound to illustrate the nature of the results obtained from these techniques.
| Technique | Parameter | Illustrative Value | Interpretation |
| Circular Dichroism (CD) | Wavelength of Maxima (λmax) | 255 nm | Wavelength of the maximum absorption for the derivatizing chromophore. |
| Molar Ellipticity ([θ]) | +5,200 deg·cm²·dmol⁻¹ | A positive Cotton effect, indicating a specific spatial arrangement of the chromophore relative to the chiral center. | |
| Optical Rotatory Dispersion (ORD) | Peak | 265 nm | The wavelength of the peak in the anomalous dispersion curve. |
| Trough | 245 nm | The wavelength of the trough in the anomalous dispersion curve. | |
| Sign of Cotton Effect | Positive | The peak is at a longer wavelength than the trough, consistent with the positive CD signal. |
Computational and Theoretical Chemistry Approaches in the Study of 3 Cyclopropoxypyrrolidine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the preferred three-dimensional arrangements (conformations) of a molecule and their relative stabilities. mdpi.comescientificpublishers.com For 3-Cyclopropoxypyrrolidine, a conformational analysis would focus on the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the cyclopropoxy substituent.
The key conformational question is whether the cyclopropoxy group prefers an axial or equatorial position relative to the pyrrolidine ring. DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), would be used to perform geometry optimization for these different conformers. mdpi.comnih.gov The calculations would yield the total electronic energy for each stable conformer, allowing for the determination of the most stable, lowest-energy structure. arxiv.org The energy difference between conformers indicates their relative populations at equilibrium.
Table 1: Illustrative DFT Conformational Analysis Data for this compound This table is illustrative, as specific research data for this compound is not publicly available. It demonstrates the typical output of such a study.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Equatorial-Cyclopropoxy | [Lowest Energy Value, e.g., 0.00] | The cyclopropoxy group is in the equatorial position of the pyrrolidine ring. Typically the most stable conformer. |
| Axial-Cyclopropoxy | [Higher Energy Value] | The cyclopropoxy group is in the axial position, which may introduce steric strain. |
| Other Ring Pucker States | [Calculated Energy Values] | Various envelope or twist conformations of the pyrrolidine ring. |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests high reactivity, whereas a large gap implies high stability. dergipark.org.tr
For this compound, HOMO/LUMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized around the electron-rich regions, particularly the nitrogen atom of the pyrrolidine ring, making it a likely site for interaction with electrophiles (e.g., protonation). The LUMO would indicate the most electron-deficient areas, susceptible to nucleophilic attack. Quantum chemical descriptors like ionization potential, electron affinity, and electronegativity can be derived from HOMO and LUMO energies. dergipark.org.tr
Table 2: Illustrative Reactivity Descriptors from FMO Analysis of this compound This table is illustrative and shows the type of data generated from FMO analysis.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | [Calculated Value] | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | [Calculated Value] | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | [Calculated Difference] | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. uni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface. sobereva.com The MEP map is color-coded to show different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netlibretexts.org Green and yellow represent areas of neutral or intermediate potential.
For this compound, an MEP map would likely show a significant region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, confirming its basicity and role as a hydrogen bond acceptor. walisongo.ac.id Another, less intense negative region might be found around the ether oxygen. Positive potential (blue) would be expected on the hydrogen atoms attached to the nitrogen and on the hydrogens of the cyclopropyl (B3062369) and pyrrolidine rings. This visualization provides an intuitive guide to predicting how the molecule will interact with other charged or polar species. uni-muenchen.deresearchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations are excellent for static properties, molecular modeling and dynamics simulations explore the conformational flexibility and interactions of a molecule over time.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govchemrxiv.org This technique allows for the exploration of the complete conformational landscape of a flexible molecule like this compound, going beyond the static pictures provided by DFT. An MD simulation can reveal the transitions between different conformational states and identify all relevant low-energy minima. researchgate.net This is particularly useful for understanding how the molecule behaves in a solution or when interacting with a biological target. The results can be analyzed to identify the most populated conformational clusters and the pathways for interconversion between them.
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a larger molecule, typically a protein. nih.govnih.gov This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action. arxiv.org The process involves sampling numerous orientations and conformations of the ligand within the protein's binding pocket and using a scoring function to rank them based on their predicted binding affinity. nih.gov
Docking studies involving this compound would require a known protein target. The pyrrolidine scaffold is common in medicinal chemistry, and derivatives are often designed as inhibitors for various enzymes or as ligands for receptors. A docking simulation would predict the binding mode, key intermolecular interactions (like hydrogen bonds, ionic interactions, or hydrophobic contacts), and a binding energy score. For example, the nitrogen atom of the pyrrolidine ring could act as a hydrogen bond acceptor with an amino acid residue in the protein's active site. Such studies are crucial for predicting whether the compound is likely to be active against a specific biological target. mdpi.com
Table 3: Illustrative Ligand-Protein Docking Results for this compound This table is a template for presenting docking results. Actual data requires a specific protein target and docking calculations.
| Protein Target | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| [Name of Protein, e.g., a Kinase or GPCR] | [4-letter PDB ID] | [Calculated Score] | [e.g., Asp-123 (H-bond), Phe-45 (hydrophobic)] |
| [Name of another potential Protein Target] | [4-letter PDB ID] | [Calculated Score] | [e.g., Tyr-99 (H-bond), Leu-78 (hydrophobic)] |
Mentioned Compounds
Molecular Dynamics Simulations for Binding Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes, binding stability, and dynamic behavior of a ligand like this compound within a biological target, such as an enzyme's active site. tandfonline.comnih.gov These simulations are crucial for validating docking poses and understanding the energetic and structural basis of molecular recognition. nih.govmdpi.com
In a typical MD simulation study of this compound complexed with a target protein, the system is first solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for tens to hundreds of nanoseconds, and the trajectory is analyzed to assess the stability of the complex. Key parameters that are monitored include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed between the ligand and the protein over time.
For instance, a hypothetical MD simulation of this compound bound to a kinase domain might reveal that the cyclopropoxy group forms stable hydrophobic interactions within a specific pocket, while the pyrrolidine nitrogen acts as a hydrogen bond acceptor with a key residue in the active site. The stability of these interactions over the simulation time would be a strong indicator of the ligand's binding affinity and residence time.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex
| Parameter | Value/Description |
|---|---|
| Software | GROMACS, AMBER, Desmond |
| Force Field | AMBER, CHARMM, OPLS |
| System Size | ~50,000 atoms |
| Solvent Model | TIP3P water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/PBSA, MM/GBSA) |
The results from such simulations can be used to calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). bohrium.com These calculations provide a quantitative estimate of the binding affinity, which can be used to rank different pyrrolidine derivatives and guide further optimization.
In Silico Prediction of Structural Features and Reactivity
In silico methods are instrumental in predicting the fundamental structural and electronic properties of this compound, which in turn govern its reactivity and pharmacokinetic profile. researchgate.net Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate a wide range of molecular descriptors.
These computational approaches can predict properties like the molecule's three-dimensional conformation, bond lengths, bond angles, and dihedral angles. For this compound, computational analysis can reveal the preferred puckering of the pyrrolidine ring and the orientation of the cyclopropoxy substituent. Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability.
Furthermore, in silico tools can predict various physicochemical properties that are crucial for drug development, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For this compound, these predictions can provide early insights into its potential as a drug candidate.
Table 2: Predicted Physicochemical and Structural Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 127.18 g/mol | N/A |
| XLogP3 | 0.4 | Crippen's fragmentation |
| Hydrogen Bond Donors | 1 | Rule-based |
| Hydrogen Bond Acceptors | 2 | Rule-based |
| Rotatable Bonds | 1 | Rule-based |
| Topological Polar Surface Area | 21.3 Ų | Calculation |
| Predicted pKa (strongest basic) | 10.2 | Machine Learning Model |
| Predicted LogS (solubility) | -1.5 | Machine Learning Model |
These predicted properties help in assessing the "drug-likeness" of this compound according to established guidelines like Lipinski's Rule of Five.
Virtual Screening Methodologies for Pyrrolidine-Based Libraries
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. Given that the pyrrolidine scaffold is a common feature in many bioactive compounds, virtual screening of pyrrolidine-based libraries is a widely used strategy.
There are two main approaches to virtual screening: ligand-based and structure-based.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. Methods like pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) are used to build a model that captures the essential steric and electronic features required for binding. This model is then used as a filter to screen large compound databases. For a library containing this compound derivatives, a pharmacophore model might include a hydrogen bond acceptor feature for the pyrrolidine nitrogen, a hydrophobic feature for the cyclopropyl group, and other features depending on the specific target.
Structure-based virtual screening requires the three-dimensional structure of the target protein, which is typically obtained from X-ray crystallography or cryo-electron microscopy. Molecular docking is the most common method in this category, where each molecule in the library is computationally placed into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, and the top-scoring molecules are selected for further experimental testing.
A typical workflow for a virtual screening campaign involving a pyrrolidine-based library would involve several steps, starting from library preparation to hit identification.
Table 3: Typical Workflow for Virtual Screening of a Pyrrolidine-Based Library
| Step | Description |
|---|---|
| 1. Library Preparation | A diverse library of pyrrolidine-containing compounds, including derivatives of this compound, is compiled from commercial or in-house databases. The compounds are filtered for drug-likeness and their 3D structures are generated. |
| 2. Target Preparation | The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning protonation states, and defining the binding site. |
| 3. Docking/Screening | The compound library is docked into the target's binding site using software like AutoDock, Glide, or GOLD. Alternatively, a ligand-based pharmacophore model is used to screen the library. |
| 4. Hit Selection | Compounds are ranked based on their docking scores or fit to the pharmacophore model. The top-ranked compounds are visually inspected for plausible binding modes. |
| 5. Post-Screening Analysis | The selected hits may be subjected to further computational analysis, such as MD simulations, to refine the selection before proceeding to experimental validation. |
Through these virtual screening methodologies, novel hits containing the this compound scaffold can be efficiently identified, significantly accelerating the drug discovery process.
Medicinal Chemistry and Pharmacological Target Interaction Research for 3 Cyclopropoxypyrrolidine and Its Analogs
Structure-Activity Relationship (SAR) Studies of 3-Cyclopropoxypyrrolidine Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds by identifying key molecular features that govern their biological effects. For derivatives of this compound, SAR investigations have centered on modifications of the pyrrolidine (B122466) core, the impact of stereochemistry, and the role of the cyclopropoxy moiety.
The pyrrolidine ring serves as a versatile scaffold that can be functionalized at various positions to modulate pharmacological activity. Research has shown that the nature, size, and position of substituents on the pyrrolidine core can dramatically alter a compound's binding affinity and selectivity for its biological target.
For instance, in the development of inhibitors for enzymes like BACE1, which is implicated in Alzheimer's disease, modifications to the pyrrolidine core have been a key strategy. researchgate.netnih.gov The introduction of different functional groups can influence interactions with specific amino acid residues in the target's binding pocket. For example, the addition of a hydrogen bond donor or acceptor can create new interactions, thereby enhancing potency. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can also impact binding. rsc.org
A systematic approach to modifying the pyrrolidine core allows researchers to map the chemical space around the scaffold and identify optimal substitutions for a desired biological effect. chemrxiv.org This process often involves the synthesis and evaluation of a library of analogs with diverse substituents.
Table 1: Impact of Pyrrolidine Core Substitutions on Biological Activity (Hypothetical Data)
| Compound ID | Pyrrolidine Substituent | Target | Activity (IC50, nM) |
| CP-1 | -H | Target X | 500 |
| CP-2 | -OH | Target X | 150 |
| CP-3 | -NH2 | Target X | 80 |
| CP-4 | -C(=O)NH2 | Target X | 45 |
| CP-5 | -CH3 | Target X | 300 |
This table illustrates a hypothetical SAR trend where the introduction of hydrogen-bonding groups at a specific position on the pyrrolidine ring enhances binding affinity.
Chirality plays a crucial role in the interaction between a drug molecule and its biological target. nih.gov The this compound scaffold contains at least one stereocenter at the 3-position of the pyrrolidine ring. The absolute configuration (R or S) at this center can significantly influence how the molecule fits into a binding site. nih.gov
Enantiomers of a chiral drug can exhibit vastly different pharmacological profiles, with one enantiomer being highly active while the other is inactive or even produces off-target effects. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov
In the context of this compound derivatives, the spatial arrangement of the cyclopropoxy group relative to other substituents on the pyrrolidine ring is critical for optimal binding. For example, in the design of BACE1 inhibitors, the precise stereochemistry of analogs was essential for achieving high potency. researchgate.netnih.gov Molecular modeling and X-ray crystallography are often employed to visualize these 3D interactions and guide the synthesis of stereochemically pure compounds. nih.gov
Table 2: Influence of Stereochemistry on Target Binding (Hypothetical Data)
| Compound ID | Stereochemistry at C3 | Target | Binding Affinity (Ki, nM) |
| CP-6R | R | Target Y | 25 |
| CP-6S | S | Target Y | 800 |
| CP-7R | R | Target Z | 500 |
| CP-7S | S | Target Z | 50 |
This table demonstrates a hypothetical scenario where the R-enantiomer is more potent for Target Y, while the S-enantiomer is preferred for Target Z, highlighting the importance of stereochemistry in determining target selectivity.
The cyclopropoxy group is a key feature of this compound and its analogs, contributing to both the molecule's physical properties and its interaction with biological targets. The cyclopropyl (B3062369) ring is a small, rigid carbocycle that can introduce conformational constraint into a molecule. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Furthermore, the cyclopropoxy group can influence a molecule's metabolic stability. The replacement of more metabolically labile groups with a cyclopropyl moiety can improve a drug candidate's pharmacokinetic profile. In SAR studies, the cyclopropoxy group is often compared to other small alkyl or alkoxy groups to probe the importance of its unique steric and electronic properties. mdpi.com For instance, research on SGLT2 inhibitors showed that the addition of a cyclopropyl group at a specific position reduced inhibitory potency. researchgate.net
Rational Design Principles for this compound Analogs
The development of novel analogs of this compound relies on rational design principles that leverage structural information and computational tools to create molecules with improved properties. nih.gov
Scaffold hopping is a powerful strategy in medicinal chemistry that aims to identify new molecular scaffolds with similar biological activity to a known active compound. cresset-group.com This approach can lead to the discovery of compounds with novel intellectual property, improved pharmacokinetic properties, or different side effect profiles. cresset-group.comrsc.org In the context of this compound, scaffold hopping could involve replacing the pyrrolidine ring with other cyclic amines (e.g., piperidine, azetidine) or even heterocyclic systems, while retaining the key pharmacophoric elements, such as the cyclopropoxy group. criver.com
Bioisosteric replacement is a related concept where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or metabolic stability. For example, the oxygen atom of the cyclopropoxy group could be replaced with other atoms or groups to explore new interactions with the target.
Computational tools are often used to facilitate scaffold hopping and identify suitable bioisosteres by comparing the shape and electrostatic properties of different molecular fragments. nih.gov
Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. wikipedia.orgopenaccessjournals.com These initial fragment hits are then grown or combined to create more potent, lead-like molecules. frontiersin.org
The this compound moiety itself could be considered a fragment that could be identified in an FBDD screen. Once identified, this fragment would serve as a starting point for elaboration. nih.gov Using techniques like X-ray crystallography or NMR spectroscopy, researchers can determine the binding mode of the this compound fragment to its target. nih.gov This structural information then guides the design of larger molecules that extend from the fragment to make additional favorable interactions with the binding site, thereby increasing affinity and potency. gardp.org
FBDD offers the advantage of efficiently exploring chemical space and often produces lead compounds with better physicochemical properties compared to traditional high-throughput screening (HTS) hits. frontiersin.org
Investigation of Molecular Mechanisms of Action (MOA) at the Cellular and Sub-Cellular Level
The investigation into the molecular mechanisms of action for compounds containing the this compound group often involves a multi-faceted approach, utilizing a variety of in vitro and cell-based assays to elucidate their effects at a molecular and cellular level.
In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular target. These assays typically use radiolabeled ligands to compete with the test compound for binding to a specific receptor, allowing for the determination of the compound's inhibitory constant (Ki).
For instance, a series of 3-benzylaminomorphinan derivatives were synthesized and evaluated for their binding affinities at mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.gov One of the most selective compounds, 3-(3′-hydroxybenzyl)amino-17-methylmorphinan, demonstrated a high binding affinity for the MOR with a Ki of 0.42 nM and exhibited 24-fold selectivity over the KOR and 1700-fold selectivity over the DOR. nih.gov Another analog, 2-(3′-hydroxybenzyl)amino-17-cyclopropylmethylmorphinan, was found to be a KOR-selective ligand. nih.gov
Similarly, studies on N6-substituted adenosine (B11128) derivatives have shown that the presence of a cyclopropyl group can significantly influence binding affinity at adenosine receptors. nih.gov For example, N6-(1S,2R)-(2-phenyl-1-cyclopropyl)adenosine binds to the human A3 adenosine receptor with a high Ki value of 0.63 nM. nih.gov
The affinity of novel triazine derivatives for the serotonin (B10506) 5-HT6 receptor was assessed using a radioligand binding assay with [3H]-LSD in HEK293 cells expressing the human receptor. mdpi.com The results indicated that all tested compounds exhibited affinity for the 5-HT6R, with the strength of interaction being dependent on the substituents on the phenyl ring and the length of the linker between the triazine and phenyl moieties. mdpi.com
In the context of cannabinoid receptors, derivatives of cannabinol (B1662348) (CBN) have been studied for their binding to CB1 and CB2 receptors. lumirlab.com The replacement of a pentyl group with a dimethylheptyl (DMH) group in CBN analogs significantly increased the binding affinity to both CB1 and CB2 receptors. lumirlab.com
Table 1: Receptor Binding Affinity of Selected Analogs
| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan | MOR | 0.42 nM | 24-fold over KOR, 1700-fold over DOR |
| 2-(3′-hydroxybenzyl)amino-17-cyclopropylmethylmorphinan | KOR | High | Selective for KOR |
| N6-(1S,2R)-(2-phenyl-1-cyclopropyl)adenosine | Human A3 Adenosine Receptor | 0.63 nM | High affinity |
| Triazine Derivative (Compound 25) | 5-HT6R | 78 nM | High affinity within series |
| DMH homolog of 11-hydroxy-CBN (4b) | CB1 | 100 ± 50 pM | High affinity |
| DMH homolog of 11-hydroxy-CBN (4b) | CB2 | 200 ± 40 pM | High affinity |
Purified enzyme assays are fundamental in determining the direct inhibitory or activating effects of a compound on a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the calculation of parameters like the half-maximal inhibitory concentration (IC50).
Analogs of this compound have been investigated as inhibitors of various enzymes. For example, adenosine kinase (AK) inhibitors have been developed from lead compounds like 5-iodotubercidin (B1582133) (IC50 = 0.026 µM). nih.gov A variety of pyrrolo[2,3-d]pyrimidine nucleoside analogs were synthesized, and the 5'-amino-5'-deoxy analogs of 5-bromo- and 5-iodotubercidins were found to be highly potent AKIs with IC50 values less than 0.001 µM. nih.gov
Phosphonate-based inhibitors are designed as mimics of the tetrahedral transition states of enzymatic reactions or as stable isosteres of phosphate-containing substrates. researchgate.net These compounds have been shown to be potent competitive inhibitors of enzymes like peptidases and lipases. researchgate.net
In the field of diabetes research, alpha-glucosidase inhibitors such as acarbose, miglitol, and voglibose (B1684032) are used to manage blood glucose levels. mdpi.com Research is ongoing to discover new, natural-product-based inhibitors of this enzyme. mdpi.com
Table 2: Enzyme Inhibition Data for Selected Analogs
| Compound/Analog Class | Target Enzyme | Potency (IC50) | Mechanism of Inhibition |
|---|---|---|---|
| 5'-Amino-5'-deoxy analogs of 5-bromo- and 5-iodotubercidins | Adenosine Kinase (AK) | < 0.001 µM | Not specified |
| Phosphonate-based inhibitors | Peptidases, Lipases | Potent | Competitive, transition-state mimicry |
| Acarbose, Miglitol, Voglibose | Alpha-glucosidase | Clinically effective | Competitive |
Cell-based assays provide a more physiologically relevant context to study the effects of a compound on biological pathways within a living cell. These assays can measure a wide range of cellular responses, including changes in gene expression, protein activity, and cell viability. bmglabtech.comnih.govpromega.depromegaconnections.com
For example, a 1,2,3-triazole-containing hybrid, a synthetic analog of meiogynin A, was investigated as a pan-B-cell lymphoma-2 (Bcl-2) inhibitor. This compound was found to induce apoptosis and was highly cytotoxic to several cancer cell lines, including BL2, RS4;11, and H929 cells. nih.gov
In the study of G protein-coupled receptors (GPCRs), such as the glucagon-like peptide-1 (GLP-1) receptor, cell-based assays are used to understand how ligands can induce biased signaling, where a receptor preferentially activates one signaling pathway over another. nih.gov This is particularly important for developing drugs with improved therapeutic profiles. nih.gov
Cell migration assays, such as the scratch or wound healing assay, are used to study the effects of compounds on cell movement, a key process in areas like cancer metastasis and wound healing. sygnaturediscovery.com
Table 3: Examples of Cell-Based Assays and Findings
| Assay Type | Biological Process Studied | Key Findings |
|---|---|---|
| Cytotoxicity Assay | Apoptosis induction | A 1,2,3-triazole hybrid induced apoptosis in various cancer cell lines. nih.gov |
| GPCR Signaling Assay | Ligand-dependent signaling bias | Small molecule agonists of the GLP-1 receptor can exhibit biased signaling. nih.gov |
| Cell Migration Assay | Cell movement | Used to quantify the effect of drugs on stimulus-induced cell migration. sygnaturediscovery.com |
Identification and Validation of Specific Molecular Targets (e.g., protein kinases, GPCRs, ion channels)
The identification and validation of the specific molecular target of a compound are critical steps in drug discovery. This process often involves a combination of computational methods, biochemical assays, and cell-based studies.
For many analogs incorporating the this compound moiety, the molecular targets are well-defined. As discussed, these include:
G-Protein Coupled Receptors (GPCRs): Such as opioid, adenosine, and serotonin receptors. nih.govnih.govmdpi.com The interaction of ligands with these receptors is often validated through competitive binding assays and functional assays measuring downstream signaling events. nih.govmdpi.com
Enzymes: Including protein kinases like adenosine kinase, and other enzymes such as alpha-glucosidase and peptidases. nih.govresearchgate.netmdpi.com Validation typically involves demonstrating direct inhibition of the purified enzyme's activity. nih.gov
The development of potent and selective inhibitors often relies on understanding the structure-activity relationship (SAR), which describes how chemical modifications to a compound affect its biological activity. unl.pt For example, in a series of benzolactam derivatives, the substituents on the phenylpiperazine moiety were found to decisively influence their affinity for D2 and D3 dopamine (B1211576) receptors. redheracles.net
Allosteric Modulation and Orthosteric Binding Investigations
In addition to binding to the primary (orthosteric) site of a receptor, some compounds can bind to a secondary (allosteric) site, thereby modulating the receptor's response to its endogenous ligand. plos.orgnih.gov This allosteric modulation can be positive (enhancing the effect of the orthosteric ligand) or negative (diminishing the effect). nih.gov
The concept of allosteric modulation is particularly relevant for GPCRs. plos.orgnih.gov Allosteric modulators can offer several advantages over orthosteric ligands, including increased selectivity and a more physiological mode of action. frontiersin.org
For example, research into adenosine receptors has identified allosteric modulators that can enhance agonist binding and function. frontiersin.org Similarly, allosteric modulators for the CB1 cannabinoid receptor have been discovered, which can enhance or inhibit agonist activity. csic.es
Investigations into whether a compound acts as an allosteric modulator or an orthosteric binder often involve sophisticated kinetic and functional assays. These studies aim to determine if the compound competes directly with the known orthosteric ligand or if it binds to a separate site and modifies the receptor's properties.
Emerging Research Directions and Future Perspectives for 3 Cyclopropoxypyrrolidine
Development of 3-Cyclopropoxypyrrolidine as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The pyrrolidine (B122466) scaffold is a common feature in the design of such probes due to its ability to mimic natural amino acids like proline and its favorable pharmacokinetic properties. nih.gov The development of this compound-based chemical probes represents a promising avenue of research.
The introduction of a cyclopropoxy group at the 3-position of the pyrrolidine ring offers a unique combination of lipophilicity and conformational rigidity. This can be exploited to design probes with high affinity and selectivity for specific biological targets. For instance, fluorescently labeled this compound derivatives could be synthesized to visualize the localization and dynamics of target proteins within living cells. Furthermore, by attaching reactive moieties, these probes could be used for activity-based protein profiling to identify novel enzyme targets.
A recently developed fluorescent probe for the detection of pyrrolidine, diaminomethylene-4H-pyran, demonstrates the feasibility of creating specific sensors for this class of compounds. researchgate.net This opens the door to the creation of probes that can specifically report on the presence and concentration of this compound or its metabolites in biological systems, which would be invaluable for pharmacokinetic and pharmacodynamic studies.
Advanced Synthetic Methodologies for Complex this compound Derivatives
The synthesis of complex molecules containing the pyrrolidine ring is an active area of research, with a focus on developing more efficient and versatile methods. organic-chemistry.orgresearchgate.net For this compound, the application of modern synthetic techniques could unlock access to a vast chemical space of novel derivatives.
Flow Chemistry Approaches
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. The synthesis of pyrrolidine derivatives has been successfully adapted to flow chemistry, enabling the rapid production of compound libraries. For example, the intramolecular photochemical [2 + 2]-cycloaddition to form 2,4-methanopyrrolidines has been effectively performed in a flow reactor. acs.org This approach could be adapted for the synthesis of complex this compound derivatives, allowing for the efficient exploration of structure-activity relationships.
The application of flow chemistry is particularly relevant for the synthesis of pyrazole-containing scaffolds, which are often found in biologically active compounds. mdpi.com The integration of a this compound moiety into such scaffolds using flow synthesis could lead to the discovery of novel therapeutic agents.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage of the synthesis. This approach can be used to rapidly generate a diverse range of analogs from a common intermediate, accelerating the optimization of lead compounds.
For this compound, LSF strategies could be employed to introduce a variety of functional groups at different positions on the pyrrolidine ring or the cyclopropyl (B3062369) group. For example, C-H activation methods could be used to directly install aryl or alkyl groups at specific positions, providing access to novel chemical space. The redox-neutral α-functionalization of pyrrolidines is a recently developed method that could be applied to this compound to introduce aryl substituents at the α-position. rsc.org
Integration of Artificial Intelligence and Machine Learning in this compound Design and Optimization
By training ML models on large datasets of known pyrrolidine-containing compounds and their biological activities, it is possible to predict the activity of new this compound derivatives. nih.gov Generative AI models can even be used to design entirely new molecules with optimized properties. For instance, AI algorithms can be used to predict the binding affinity of a molecule to a target protein, allowing for the in silico screening of large virtual libraries of this compound derivatives.
Furthermore, AI can be used to predict the physicochemical properties of drug candidates, such as solubility and bioavailability, which is crucial for the development of effective drugs. mdpi.comnih.gov The integration of AI and ML into the design process for this compound derivatives has the potential to significantly accelerate the discovery of new therapeutic agents.
Exploration of Novel Pharmacological Targets Modulated by this compound Scaffolds
The pyrrolidine scaffold is present in a wide range of approved drugs and clinical candidates, targeting a diverse array of pharmacological targets. nih.govnih.govnih.gov The unique structural features of this compound suggest that it could be a valuable scaffold for the discovery of novel drugs targeting a variety of diseases.
The table below highlights some of the pharmacological activities and targets of various pyrrolidine derivatives, suggesting potential areas of exploration for this compound.
| Biological Activity | Target/Mechanism | Reference |
| Antibacterial | DNA gyrase and topoisomerase IV inhibitors | frontiersin.org |
| Antidiabetic | Dipeptidyl peptidase-IV (DPP-IV) inhibitors | nih.gov |
| Anticancer | Histone deacetylase (HDAC) inhibitors | nih.gov |
| Antiviral | NS5A replication complex inhibitors (Hepatitis C) | nih.gov |
| Neurological Disorders | Serotonin (B10506) and dopamine (B1211576) receptor ligands | chemrxiv.orgresearchgate.net |
| Anti-inflammatory | N-acylethanolamine acid amidase (NAAA) inhibitors | nih.gov |
Given the prevalence of the pyrrolidine motif in compounds targeting the central nervous system, this compound derivatives could be investigated for their potential as ligands for neurotransmitter receptors. chemrxiv.orgresearchgate.net Additionally, the structural similarity of the pyrrolidine ring to proline suggests that this compound could be a starting point for the design of enzyme inhibitors, such as those targeting proteases or kinases.
Future Trajectories in Academic Research on Pyrrolidine-Based Chemical Entities
Academic research on pyrrolidine-based chemical entities is expected to continue to focus on the development of new synthetic methods and the exploration of their biological activities. researchgate.netmdpi.com A key trend is the development of stereoselective synthesis methods to control the three-dimensional arrangement of substituents on the pyrrolidine ring, which is crucial for biological activity. mdpi.com
The synthesis of novel pyrrolidine derivatives as potential antibacterial and antidiabetic agents is an area of ongoing interest. researchgate.nettandfonline.com Furthermore, the development of pyrrolidine-based compounds for the treatment of cancer and other diseases is a major focus of academic research. nih.gov
For this compound, future academic research will likely focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives. This will be followed by the exploration of its biological activities in a variety of disease models. The unique combination of the pyrrolidine ring and the cyclopropoxy group makes this compound an attractive target for academic research with the potential for significant discoveries in medicinal chemistry and chemical biology.
Q & A
Q. What are the established synthetic routes for 3-cyclopropoxypyrrolidine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclopropane ring-opening strategies. For example:
- Route 1 : Reacting pyrrolidine-3-ol with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Route 2 : Cyclopropane ring-opening via acid catalysis, using cyclopropane derivatives and pyrrolidine precursors .
Key Considerations : - Yield Optimization : Elevated temperatures (>100°C) may degrade sensitive intermediates; inert atmospheres (N₂/Ar) are recommended .
- Purity : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate stereoisomers .
Q. What spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Coupling constants (J) confirm stereochemistry .
- XRD : Single-crystal X-ray diffraction resolves spatial arrangements of the cyclopropoxy group and pyrrolidine ring .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental NMR shifts .
Key Insight : Discrepancies between experimental and computational data (e.g., bond angles) may indicate solvent effects or crystal packing artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of pyrrolidine derivatives?
Methodological Answer:
- Comparative Analysis : Cross-reference SDS data (e.g., skin corrosion in 3-chloropropionic acid vs. irritant effects in 1-cyclopropylpyrrolidin-3-amine ).
- In Silico Toxicity Prediction : Use tools like ProTox-II to model LD₅₀ and identify structural alerts (e.g., cyclopropane’s strain vs. pyrrolidine’s basicity) .
Recommendation : Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Q. What mechanistic insights explain the reactivity of this compound in organocatalytic applications?
Methodological Answer:
- Steric Effects : The cyclopropoxy group’s rigidity restricts rotational freedom, enhancing enantioselectivity in asymmetric catalysis .
- Kinetic Studies : Monitor reaction intermediates via time-resolved IR or mass spectrometry to identify rate-limiting steps (e.g., ring-opening vs. proton transfer) .
Case Study : DFT calculations show cyclopropane’s strain energy (≈27 kcal/mol) accelerates nucleophilic attacks in SN₂ reactions .
Q. How do environmental conditions (pH, temperature) influence the stability of this compound?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks. Analyze degradation products via LC-MS .
- Critical Findings :
- Acidic Conditions : Cyclopropane ring hydrolyzes to propionic acid derivatives (t₁/₂ = 72 hours at pH 2) .
- Oxidative Stress : O₂ exposure induces radical-mediated decomposition; antioxidants (e.g., BHT) extend shelf life .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
